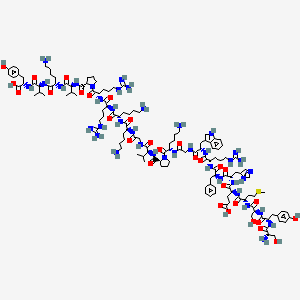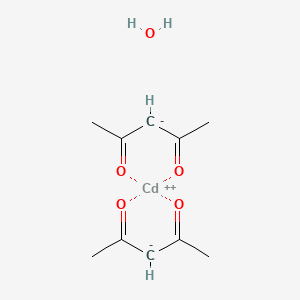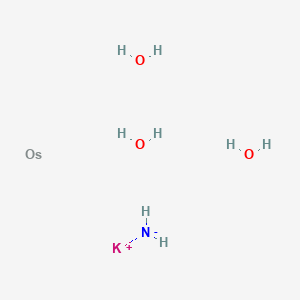
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one
Overview
Description
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C16H9NO3S and its molecular weight is 295.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 711198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one are often associated with its anti-tubercular and anti-convulsant activities . The compound has shown significant inhibitory activity against Mycobacterium tuberculosis, making it a potential candidate for the development of new anti-tubercular drugs .
Mode of Action
The mode of action of this compound involves its interaction with the target proteins or enzymes, leading to changes in their function. For instance, in the case of anti-tubercular activity, the compound interacts with the target DprE1, a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis and function of the mycobacterial cell wall. By inhibiting the enzyme DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to the inhibition of Mycobacterium tuberculosis growth .
Pharmacokinetics
The compound’s potent anti-tubercular activity suggests that it may have favorable bioavailability and pharmacokinetic profile .
Result of Action
The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis, due to the disruption of the biosynthesis of arabinogalactan, a crucial component of the mycobacterial cell wall .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3S/c18-10-6-5-9-7-11(16(19)20-13(9)8-10)15-17-12-3-1-2-4-14(12)21-15/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYONGLVNBSZCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419864, DTXSID90902206 | |
| Record name | 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1428 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90902206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58851-99-3 | |
| Record name | 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one interact with mercury ions and what are the downstream effects?
A1: The this compound molecule acts as a fluorophore. It's immobilized on the surface of functionalized silica nanoparticles. Upon interaction with mercury ions (Hg2+), the fluorescence intensity of the system increases significantly. [] This fluorescence enhancement is attributed to the strong covalent binding of Hg2+ ions with the fluorophore. [] This interaction allows for the detection and potentially the quantification of mercury ions in a sample.
Q2: What analytical methods were used to characterize the interaction between this compound and mercury ions?
A2: The researchers utilized a combination of techniques to characterize the material and its interaction with mercury ions. These included:
- Fourier transform infrared spectroscopy (FT-IR): To identify functional groups and characterize the synthesized material. []
- Thermal gravimetric analysis (TGA): To analyze the thermal stability and composition of the material. []
- Transmission electron microscopy (TEM) and scanning electron microscopy (SEM): To visualize the size and morphology of the nanoparticles. []
- UV-visible absorption and fluorescence emission spectroscopy: To investigate the optical properties of the material and its response to the presence of mercury ions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,9R,10S,17R)-4-methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride](/img/structure/B1496380.png)
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)](/img/structure/B1496381.png)

![hexasodium;(2,9,16,24,30-pentasulfonatooxy-19,27-diazaundecacyclo[23.19.0.03,23.04,20.05,18.08,17.010,15.026,42.028,41.029,38.031,36]tetratetraconta-1(25),2,4(20),5(18),6,8,10,12,14,16,21,23,26(42),28(41),29,31,33,35,37,39,43-henicosaen-37-yl) sulfate](/img/structure/B1496386.png)








![Methyl 4-(4,5,6,7-tetrahydrooxazolo[4,5-c]pyridin-2-yl)benzoate](/img/structure/B1496417.png)

